molecular formula C8H10FN B2960154 3-Ethyl-4-fluoroaniline CAS No. 870606-36-3

3-Ethyl-4-fluoroaniline

Cat. No. B2960154
M. Wt: 139.173
InChI Key: LACCCHKDZYEEGI-UHFFFAOYSA-N
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Description

3-Ethyl-4-fluoroaniline is a chemical compound with the molecular formula C8H10FN . It has a molecular weight of 139.17 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 3-Ethyl-4-fluoroaniline is 1S/C8H10FN/c1-2-6-5-7 (10)3-4-8 (6)9/h3-5H,2,10H2,1H3 . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, and 1 fluorine atom in the molecule .


Physical And Chemical Properties Analysis

3-Ethyl-4-fluoroaniline is a liquid at room temperature .

Scientific Research Applications

Gametocidal Applications

3-Ethyl-4-fluoroaniline derivatives have been explored for their gametocidal activity, particularly in the synthesis of ethyl oxanilate compounds aimed at inducing male sterility in hermaphrodite plants like common wheat (Triticum aestivum L.). The fluoro derivative showed better solubility and less toxicity compared to its bromo and cyano analogues, making it an effective chemical hybridizing agent for common wheat (Iskra, Titan, & Meglič, 2013).

Precursors for Antibacterial Drugs

The compound has been studied as a precursor for new potential antibacterial fluoroquinolone drugs. Its derivatives, specifically 3-fluoroanilinoethylene derivatives, have shown promising results in the conformational, spectroscopic, and molecular dynamics study, indicating its potential in drug development (Dorotíková et al., 2014).

Gas Storage and Separation

Research has also focused on the modification of microporous materials for enhanced gas storage and separation capabilities. A study demonstrated that by incorporating fluoro- and methyl-functionalized groups into the ligands of a Cu-based metal-organic framework (MOF), the storage capacity for propylene and efficiency in separating light hydrocarbons like ethylene and propylene were significantly improved (Fan et al., 2019).

Safety And Hazards

3-Ethyl-4-fluoroaniline is classified under GHS07 for safety . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

3-ethyl-4-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACCCHKDZYEEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4-fluoroaniline

Synthesis routes and methods

Procedure details

To a solution of 3-ethynyl-4-fluoroaniline (220 mg, 1.62 mmol) in ethyl acetate (10 mL) was added 10% palladium on carbon (wet). The resulting mixture was subjected to an atmosphere of hydrogen for approximately 1 h. The palladium on carbon was removed by filtration through celite. The filtrate was concentrated in vacuo to provide 3-ethyl-4-fluoroaniline (154 mg, 1.11 mmol, 69% yield) as a brown oil. 1H NMR (400 MHz, CDCl3): 6.77 (dd, 1H), 6.50 (dd, 1H), 6.45-6.41 (m, 1H), 3.47 (br s, 2H), 2.57 (q, 2H), 1.19 (t, 3H); MS (EI) for C8H10FN: 140 (MH+).
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220 mg
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10 mL
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